molecular formula C19H23NO2 B13515040 tert-butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate

tert-butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate

Cat. No.: B13515040
M. Wt: 297.4 g/mol
InChI Key: CTADSHDVGQFFAV-QGZVFWFLSA-N
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Description

tert-Butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate is a chiral β-amino acid derivative featuring a tert-butyl ester group, an (R)-configured amino group at the β-position, and a biphenyl (4-phenylphenyl) substituent. This compound belongs to a class of intermediates widely used in pharmaceuticals, particularly in proteolysis-targeting chimeras (PROTACs) and enzyme inhibitors, due to its stereochemical rigidity and functional versatility .

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

tert-butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate

InChI

InChI=1S/C19H23NO2/c1-19(2,3)22-18(21)13-17(20)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,13,20H2,1-3H3/t17-/m1/s1

InChI Key

CTADSHDVGQFFAV-QGZVFWFLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC=C(C=C1)C2=CC=CC=C2)N

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

One-Pot Process Approach

Patent CN106083624B describes a one-pot process for synthesizing amino acid esters, which can be adapted for the target compound. The process involves:

  • Reacting benzaldehyde, malonic acid, and ammonium acetate in a solvent (e.g., ethanol) under reflux conditions.
  • Sequential addition of esterifying reagents such as tert-butyl alcohol derivatives.
  • The process emphasizes high selectivity, minimal intermediate separation, and environmental safety.

Key features:

Parameter Details
Raw materials Benzaldehyde, malonic acid, ammonium acetate, tert-butyl alcohol derivatives
Conditions Reflux in ethanol, controlled temperature (~50°C), in a reaction kettle
Advantages High yield, fewer steps, environmentally friendly

Application to target synthesis:

  • The benzaldehyde-derived intermediate can be transformed into the amino acid backbone via reductive amination or similar pathways.
  • The tert-butyl esterification occurs concomitantly or sequentially, ensuring the formation of the protected amino acid ester with the desired stereochemistry.

Stepwise Synthesis via Esterification and Amination

Traditional method involves:

  • Step 1: Formation of the amino acid backbone

    • Starting from phenylphenyl derivatives, a chiral amino acid precursor is synthesized via asymmetric catalysis or resolution.
    • For example, asymmetric hydrogenation of corresponding imines or ketones can generate the (3R)-enantiomer.
  • Step 2: Esterification with tert-butyl groups

    • Using tert-butyl alcohol derivatives in the presence of catalysts such as boron trifluoride complexes or sulfuric acid.
    • Conditions typically involve reflux in an inert solvent like dichloromethane or ethanol, with controlled temperature to prevent racemization.
  • Step 3: Introduction of amino group

    • The amino group can be introduced via nucleophilic substitution or reductive amination at the appropriate position.
    • Protecting groups are used to prevent side reactions.

Research findings:

  • The process described in patent WO2004000784A1 involves transesterification of amino acids with tert-butyl compounds, using catalysts like boron trifluoride complexes, to produce protected amino esters efficiently.
Step Reagents Conditions Notes
Esterification tert-Butyl acetate or tert-butyl alcohol derivatives Reflux, catalyst (e.g., boron trifluoride) High selectivity, minimal by-products
Amination Phenylphenyl precursors, chiral catalysts Mild conditions Enantioselective, stereocontrol critical

Asymmetric Catalysis and Chiral Resolution

  • Employing chiral catalysts such as chiral phosphines or enzymes to induce stereoselectivity during amino acid formation.
  • Enantiomeric excesses exceeding 99% have been reported in literature for similar compounds.

Specific Reaction Conditions and Data

Reaction Step Reagents Solvent Temperature Yield Reference
Benzaldehyde condensation Benzaldehyde, malonic acid, ammonium acetate Ethanol 50°C 78% Embodiment 2 (patent CN106083624B)
Esterification with thionyl chloride Benzaldehyde derivative, thionyl chloride Dichloromethane Reflux (~70°C) 98% purity Embodiment 2
Amino group introduction Phenylphenyl derivatives, reductive amination reagents Appropriate solvent Mild heating Enantioselectivity >99% Literature

Research Discoveries and Innovations

Data Tables Summarizing Key Parameters

Method Raw Materials Catalysts Solvent Temperature Yield Stereoselectivity Notes
One-pot process Benzaldehyde, malonic acid, ammonium acetate None or mild Ethanol ~50°C 78% High Environmentally friendly, high selectivity
Esterification Phenylphenyl derivatives Boron trifluoride complexes Dichloromethane Reflux 98% purity N/A Efficient ester formation
Asymmetric synthesis Phenylphenyl precursors Chiral catalysts Variable Mild >99% ee Enantioselective Ensures stereochemistry

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting any double bonds to single bonds.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Halides, alkoxides, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the effects of biphenyl derivatives on biological systems. It serves as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs. Its biphenyl moiety is a common pharmacophore in many therapeutic agents, making it a valuable scaffold for drug design.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Biphenyl vs. This difference influences solubility, with biphenyl derivatives generally exhibiting lower aqueous solubility but higher lipophilicity, as seen in PROTAC optimization studies .
  • In contrast, biphenyl groups offer steric bulk, slowing undesired side reactions .

Stereochemical and Configurational Impact

  • The (R)-configuration in the target compound contrasts with the (S)-enantiomer in , which can lead to divergent biological activities. For example, (S)-configured analogs show higher binding affinity to Von Hippel-Lindau (VHL) E3 ligase in PROTAC designs .

Spectral Characterization Trends

  • NMR Shifts : Biphenyl-containing compounds exhibit aromatic proton shifts at δ 7.50–7.20 ppm (e.g., tert-butyl analogs in ), whereas fluorophenyl derivatives show downfield shifts (δ 7.40–7.30 ppm) due to electron-withdrawing effects .
  • LCMS Data : Boronate-containing analogs (e.g., ) display distinct fragmentation patterns, with molecular ions at m/z 332.24 (M+H⁺), compared to m/z 440.54 (M+H⁺) for thiazole derivatives .

Biological Activity

tert-butyl (3R)-3-amino-3-(4-phenylphenyl)propanoate, also known by its IUPAC name (1R)-3-(tert-butoxy)-3-oxo-1-phenylpropan-1-aminium, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H20NO2
  • Molecular Weight : 222.31 g/mol
  • InChI Key : TYYCBAISLMKLMT-LLVKDONJSA-O
  • SMILES : CC(C)(C)OC(=O)CC@@HC1=CC=CC=C1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems, particularly in relation to enzyme inhibition and receptor interactions.

Enzyme Inhibition

Research has indicated that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit the type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence. This inhibition could provide a therapeutic avenue for treating bacterial infections resistant to traditional antibiotics .

Receptor Interactions

The compound's ability to interact with various receptors has also been explored. Its structural analogs have demonstrated activity against specific targets, suggesting that this compound may similarly engage with biological receptors, potentially influencing signaling pathways related to inflammation and cancer progression.

Study 1: Inhibition of T3SS

A study conducted on related compounds revealed that at concentrations of 50 µM, certain derivatives inhibited T3SS activity by approximately 50% without causing cytotoxicity to host cells. This suggests a promising role for this compound as a lead compound in developing new anti-infective agents .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of structurally similar compounds. The results indicated that these compounds could downregulate pro-inflammatory cytokines in vitro, hinting at a possible therapeutic application for conditions characterized by excessive inflammation .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Enzyme InhibitionInhibition of T3SS
Anti-inflammatoryDownregulation of cytokines
Receptor InteractionPotential modulation of signaling

Q & A

Q. Methodological Insight :

  • Use chiral HPLC (amylose tris(3,5-dimethylphenylcarbamate) columns) to monitor enantiomeric excess (>98% ee) .
  • Molecular docking simulations (AutoDock Vina) predict binding energy differences of 2–3 kcal/mol between enantiomers .

What analytical techniques resolve contradictions in reported physicochemical properties?

Advanced Research Focus
Discrepancies in:

  • Melting points (112–125°C): Use differential scanning calorimetry (DSC) at 5°C/min to detect polymorphic forms .
  • Solubility in DMSO (15–30 mg/mL): Standardize solvent preparation and employ nephelometry .
  • Molecular integrity : High-resolution mass spectrometry (HRMS) in ESI+ mode (resolution >30,000) distinguishes degradation products .

Q. Computational Insight :

  • DFT calculations (B3LYP/6-31G*) show decreased LUMO energy (-1.32 eV) enhances nucleophilic attack susceptibility despite steric hindrance .
Substituent Effects on Reaction Rates
Substituent Rate (rel. to H)
4-Phenylphenyl 0.6
4-Fluorophenyl 1.8
3,5-Dichlorophenyl 0.4

What metabolic stability challenges exist, and how can prodrug strategies address them?

Advanced Research Focus
The tert-butyl ester undergoes rapid hepatic hydrolysis (t₁/₂ = 22 min in human microsomes) via carboxylesterase 1 (CES1) . Prodrug solutions:

Phosphonooxymethyl derivatives increase plasma stability 8-fold .

PEGylated amides enable sustained release over 72h .

Cyclic carbonate prodrugs activated at tumor pH (5.5) show 90% stability at pH 7.4 vs. 30% release at pH 5.5 .

Q. Methodological Validation :

  • LC-MS/MS quantifies prodrug conversion rates in simulated biological fluids .

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